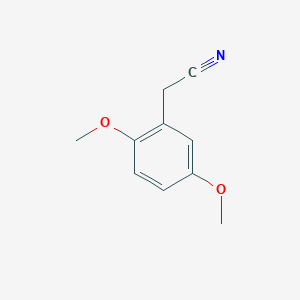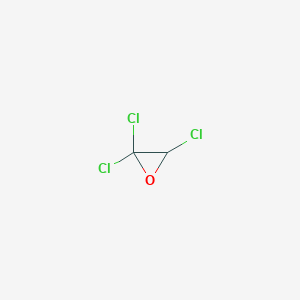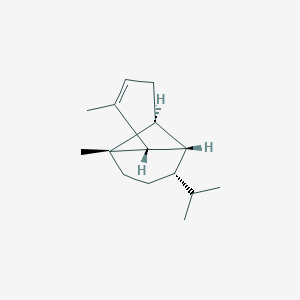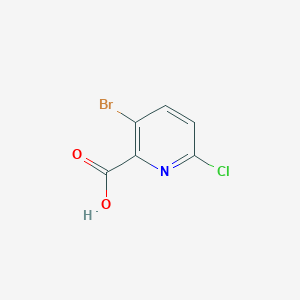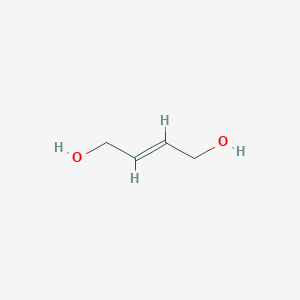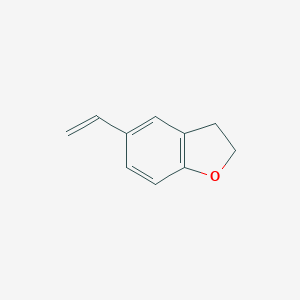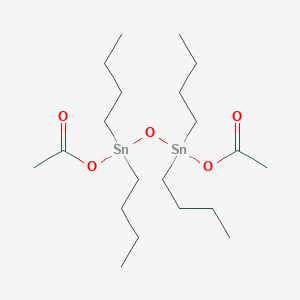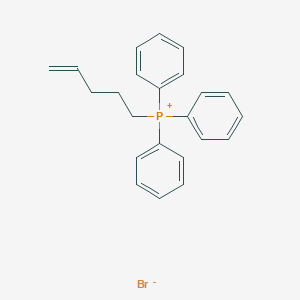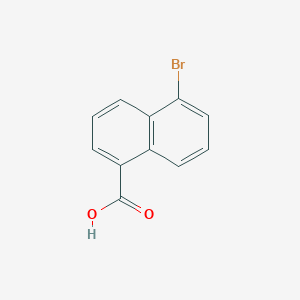
5-溴-1-萘甲酸
概述
描述
5-Bromo-1-naphthoic acid: is an organic compound with the chemical formula C₁₁H₇BrO₂ . It is a derivative of naphthalene, where a bromine atom is substituted at the fifth position and a carboxylic acid group at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学研究应用
Chemistry: 5-Bromo-1-naphthoic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases due to their biological activity.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of materials with specific properties for industrial applications.
作用机制
Mode of Action
It is known that naphthoic acid derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthoic acid derivatives have been shown to interact with several biochemical pathways, potentially affecting cellular processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 25108, which could influence its bioavailability .
Result of Action
It is known that naphthoic acid derivatives can have various effects on cells, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-naphthoic acid. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
生化分析
Biochemical Properties
The biochemical properties of 5-Bromo-1-naphthoic acid are not well-studied. It is known that the bromine atom in the molecule can potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 5-Bromo-1-naphthoic acid in animal models have not been studied. Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-naphthoic acid typically involves the bromination of 1-naphthoic acid. One common method is as follows:
Bromination of 1-naphthoic acid: This reaction is carried out by treating 1-naphthoic acid with bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction is typically conducted in a solvent like acetic acid or carbon tetrachloride at elevated temperatures.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure 5-Bromo-1-naphthoic acid.
Industrial Production Methods: Industrial production of 5-Bromo-1-naphthoic acid follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors, the bromination of 1-naphthoic acid is carried out with controlled addition of bromine and continuous stirring to ensure uniform reaction.
Separation and purification: The product is separated from the reaction mixture using techniques like filtration and distillation. Further purification is achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions: 5-Bromo-1-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Oxidation Reactions: The compound can undergo oxidation to form derivatives like 5-bromo-1-naphthoic anhydride using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH₄, BH₃), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted naphthoic acids.
Reduction: 5-Bromo-1-naphthyl alcohol.
Oxidation: 5-Bromo-1-naphthoic anhydride.
相似化合物的比较
1-Naphthoic acid: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
5-Chloro-1-naphthoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodo-1-naphthoic acid: Contains an iodine atom, which can affect its reactivity and applications differently compared to the bromine derivative.
Uniqueness: 5-Bromo-1-naphthoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form various derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications.
属性
IUPAC Name |
5-bromonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFXXNVLSUTKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351320 | |
| Record name | 5-bromo-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16726-67-3 | |
| Record name | 5-bromo-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



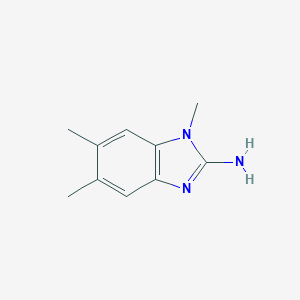

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
